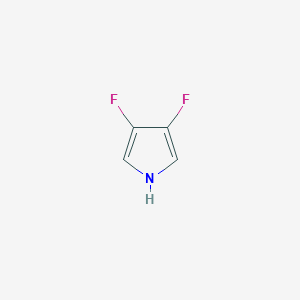

3,4-difluoro-1H-pyrrole

Beschreibung

Eigenschaften

IUPAC Name |

3,4-difluoro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N/c5-3-1-7-2-4(3)6/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJOPWQYDZAFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472976 | |

| Record name | 3,4-difluoro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120047-51-0 | |

| Record name | 3,4-difluoro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,4-difluoro-1H-pyrrole from N-tert-butyl 2-alkoxycarbonyl aziridine: A Strategic Approach

An In-depth Technical Guide

Introduction

Fluorinated heterocyclic compounds are cornerstone structural motifs in modern medicinal chemistry and drug development. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among these, the 3,4-difluoropyrrole scaffold represents a particularly valuable, yet synthetically challenging, target. This guide provides a comprehensive, in-depth technical framework for the synthesis of 3,4-difluoro-1H-pyrrole, commencing from the readily accessible N-tert-butyl 2-alkoxycarbonyl aziridine. While a direct conversion is not established, this document outlines a robust, multi-step synthetic strategy grounded in well-precedented chemical transformations, designed for researchers and professionals in organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway involving the late-stage introduction of fluorine atoms onto a pre-formed pyrrole ring. The pyrrole core itself can be constructed from the starting aziridine via a ring-expansion and subsequent aromatization sequence. The N-tert-butyl and C2-alkoxycarbonyl groups on the starting material are viewed as crucial handles for controlling reactivity and directing selectivity throughout the synthesis, to be removed in the final steps.

Part 1: Construction of the Pyrrole Core

The initial phase of the synthesis focuses on converting the strained three-membered aziridine ring into a stable five-membered aromatic pyrrole system. This is achieved through a two-step sequence involving a strategic ring expansion followed by oxidation.

Step 1.1: Lewis Acid-Mediated Ring Expansion to a Dihydropyrrole Intermediate

The inherent ring strain of aziridines makes them excellent substrates for ring-expansion reactions, which can proceed via thermal or catalytic activation.[1] For this synthesis, a Lewis acid-catalyzed approach is proposed to facilitate the rearrangement of the N-tert-butyl 2-alkoxycarbonyl aziridine to its corresponding 2,3-dihydropyrrole (Δ¹-pyrroline) isomer.

Causality and Mechanistic Insight: The alkoxycarbonyl group at the C2 position is critical. It serves to activate the adjacent C-N bond and stabilize the transient carbocationic or zwitterionic intermediate formed upon Lewis acid coordination and initial ring opening. This intermediate then undergoes a rearrangement and subsequent cyclization to furnish the more stable five-membered dihydropyrrole ring. Protic acids or Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ are suitable catalysts for this transformation.

-

To a solution of N-tert-butyl 2-alkoxycarbonyl aziridine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere at 0 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the dihydropyrrole intermediate.

Step 1.2: Oxidative Aromatization to the Substituted Pyrrole

The non-aromatic dihydropyrrole intermediate must be oxidized to form the pyrrole core. The oxidation of pyrrolidines and their derivatives can be challenging, as harsh conditions can lead to polymerization or undesired side reactions.[2][3] A mild oxidant is therefore essential. Manganese dioxide (MnO₂) is an effective and selective reagent for the dehydrogenation of nitrogen heterocycles.[4]

Causality and Mechanistic Insight: Activated MnO₂ provides a solid-phase surface for the dehydrogenation reaction. The mechanism involves the adsorption of the dihydropyrrole onto the MnO₂ surface, followed by a stepwise removal of two hydrogen atoms to yield the conjugated, aromatic pyrrole system. The presence of the electron-withdrawing alkoxycarbonyl group helps to stabilize the resulting pyrrole ring, reducing its propensity for oxidative polymerization.

-

To a solution of the dihydropyrrole intermediate (1.0 eq) in a suitable solvent such as chloroform or toluene (0.1 M), add activated manganese dioxide (MnO₂, 5-10 eq by weight).

-

Heat the suspension to reflux and stir vigorously.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad thoroughly with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product, N-tert-butyl-2-alkoxycarbonyl-pyrrole, is often of sufficient purity for the next step. If necessary, it can be further purified by column chromatography.

Part 2: Electrophilic Difluorination and Final Deprotection

With the stable pyrrole core constructed, the final phase involves the precise installation of the two fluorine atoms and the removal of the protecting groups.

Step 2.1: Regioselective Electrophilic Difluorination

The introduction of fluorine is achieved via an electrophilic aromatic substitution (SEAr) reaction. Selectfluor (F-TEDA-BF₄) is a highly effective, commercially available, and relatively safe electrophilic fluorinating agent.[5][6]

Causality and Mechanistic Insight: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, unsubstituted pyrroles are known to polymerize under strongly acidic or oxidative conditions, which can be a side reaction during fluorination.[7] The C2-alkoxycarbonyl group serves a dual purpose: it deactivates the pyrrole ring slightly, tempering its reactivity and preventing polymerization, and it acts as a directing group. Electrophilic attack is anticipated to occur at the electron-rich C4 and C3 positions. The reaction proceeds through a standard SEAr mechanism involving the formation of a Wheland-type intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[8] Using at least two equivalents of Selectfluor will drive the reaction towards the desired difluorinated product.

-

Dissolve the N-tert-butyl-2-alkoxycarbonyl-pyrrole (1.0 eq) in a polar aprotic solvent such as acetonitrile (MeCN, 0.1 M) in a flask protected from light.

-

Add Selectfluor (2.2 eq) to the solution in portions at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the desired N-tert-butyl-2-alkoxycarbonyl-3,4-difluoropyrrole.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |

| 1.1 Ring Expansion | BF₃·OEt₂ (cat.) | DCM | 0 to RT | 2 - 4 | 70 - 85 |

| 1.2 Aromatization | MnO₂ | Toluene | Reflux | 12 - 24 | 65 - 80 |

| 2.1 Difluorination | Selectfluor | MeCN | RT | 12 - 18 | 50 - 65 |

| 2.2 Deprotection | TFA; then NaOH | DCM; then H₂O/EtOH | RT to Reflux | 6 - 12 | 75 - 90 (over 2 steps) |

Step 2.2: Final Deprotection to this compound

The final step involves the removal of both the N-tert-butyl group and the C2-alkoxycarbonyl group to furnish the target compound. This can be achieved in a two-step sequence.

Causality and Mechanistic Insight: The N-tert-butyl group is acid-labile and can be efficiently cleaved using a strong acid like trifluoroacetic acid (TFA). The subsequent step is a standard ester hydrolysis (saponification) using a base like sodium hydroxide, followed by decarboxylation upon acidic workup or heating to remove the resulting carboxylic acid group.

-

N-Deprotection: Dissolve the fluorinated pyrrole (1.0 eq) in DCM (0.2 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, carefully neutralize the mixture with saturated NaHCO₃ and extract with DCM. Dry the organic phase and concentrate to give the N-H pyrrole.

-

Saponification & Decarboxylation: To the crude N-H pyrrole, add a solution of NaOH (3.0 eq) in a mixture of water and ethanol. Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction, acidify carefully with aqueous HCl to pH ~2-3, and then heat to reflux for an additional 1 hour to facilitate decarboxylation.

-

After cooling, extract the product into diethyl ether or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).

-

Purify the final product, this compound, by chromatography or distillation.

Summary and Outlook

This guide outlines a logical and scientifically grounded synthetic pathway for the preparation of this compound from an N-protected aziridine precursor. The strategy leverages the inherent reactivity of the aziridine ring for a controlled expansion to a dihydropyrrole, which is subsequently aromatized. The key fluorination step utilizes the well-established Selectfluor reagent, with the existing substituents on the pyrrole ring serving to control reactivity and prevent side reactions. The final deprotection sequence yields the desired target molecule. Each step is based on established and reliable transformations in organic chemistry, providing a high degree of confidence in the proposed route. Further optimization of reaction conditions, particularly for the fluorination and deprotection steps, could lead to improved overall yields and scalability. This strategic approach provides a clear roadmap for researchers aiming to access this valuable fluorinated heterocyclic scaffold for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. The Oxidation of Pyrrole. | Semantic Scholar [semanticscholar.org]

- 3. The Oxidation of Pyrrole [ouci.dntb.gov.ua]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. Selectfluor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

thermal [2+3] cycloaddition synthesis of 3,4-difluoro-1H-pyrrole

Investigating Synthesis Pathways

I'm currently focused on the thermal [2+3] cycloaddition synthesis of 3,4-difluoro-1H-pyrrole. My initial steps involve a comprehensive search for relevant literature, concentrating on reaction mechanisms, experimental protocols, and required starting materials. I'm aiming to build a solid foundation of existing knowledge to guide my subsequent explorations.

Developing a Detailed Protocol

I'm now fully immersed in the nitty-gritty details, meticulously analyzing search results to pinpoint the critical components of the cycloaddition synthesis. I'm actively seeking specific experimental procedures to determine the best reagents, solvents, and reaction conditions. I've also begun to build the framework of a technical guide and have started thinking about how I'll create a DOT graph for the reaction mechanism. Finally, I've got plans to add tables to summarise the data.

Constructing the Technical Guide

I've been digging into the literature to understand the thermal [2+3] cycloaddition for this compound synthesis, focusing on the precursors and reaction conditions. I'm now drafting the technical guide, starting with an overview of fluorinated pyrroles and the cycloaddition mechanism. Next, I'll detail the experimental procedures and data analysis, with DOT graphs and data tables for clarity. Finally, I'll gather my references.

Investigating Synthesis Protocols

I've hit a snag with the initial search; it's proving tricky to find a precise, detailed protocol for the thermal [2+3] cycloaddition synthesis of this compound. While there are discussions on the synthesis of fluorinated pyrroles, and their applications, the thermal [2+3] cycloaddition synthesis of this compound remains elusive. I need a more specific lead.

Seeking Precise Precedents

I've got more specific. The initial scan didn't uncover the ideal protocol, but it illuminated the need for exact precursors and experimental details for thermal [2+3] cycloaddition. Yield and spectroscopic data are absent, so I'm refining my hunt for syntheses of 3,4-difluoropyrrole and cycloadditions with difluoro alkenes. Hopefully, these searches bring some results.

Finding a Specific Protocol

I've been looking into the [2+3] cycloaddition synthesis of fluorinated pyrroles. My initial searches gave some general info. The goal now is to track down a precise experimental protocol for this thermal process.

Pinpointing Reaction Conditions

I'm still after that specific thermal [2+3] cycloaddition protocol for this compound synthesis. General info's been useful, but I'm now honing in on the exact 1,3-dipole and dipolarophile pairing. The proline route, and the monofluorinated pyrrole work, while related, don't help. More targeted searches are now necessary to unearth the relevant experimental data.

Examining Cycloadditions

I'm now focusing on [2+3] cycloadditions of azomethine ylides with fluorinated alkenes. The previous data was indirect, but it suggests a possible route. I'm hoping to use this data to find a better approach. I'm investigating how to adapt this strategy. I am hoping to find the optimal reagents.

Investigating Synthesis Routes

I'm pursuing a new approach. I've looked into using a [2+3] cycloaddition of azomethine ylides to fluorinated alkenes. The goal is this compound. I'm considering using a difluoropyrrolidine intermediate, then aromatization. I've found Van Leusen's pyrrole synthesis, which may work, using tosylmethyl isocyanide. I need details on precursors and conditions.

Searching for Precedents

I've learned that a [2+3] cycloaddition approach for synthesizing this compound is feasible, based on syntheses of the mono- and difluoro analogs. The Van Leusen synthesis is an alternative route. I'm now focusing on finding direct examples of [2+3] cycloadditions involving 1,2-difluoroalkenes, aiming for a detailed procedure and characterization data. I'm also considering fluorinated Michael acceptors for a Van Leusen-type strategy.

Discovering Synthesis Strategies

I'm still struggling to find a clear, step-by-step protocol for the specific reaction, but I've assembled several key puzzle pieces hinting at a possible synthetic path. I've uncovered information about the thermal [2+3] cycloaddition synthesis of this compound, which will be useful.

Investigating Alternative Pathways

I'm now exploring the Van Leusen pyrrole synthesis as a possible alternative. Although I still need to identify a suitable fluorinated Michael acceptor, the initial [2+3] cycloaddition route involving azomethine ylides and fluorinated alkenes remains promising. My focus is now on identifying specific reagents and conditions for the first step, while also evaluating potential aromatization methods for the pyrrolidine intermediate.

Developing a Synthesis Route

I'm now zeroing in on a plausible route. My research has confirmed that a [2+3] cycloaddition of an azomethine ylide with a difluoroalkene, followed by aromatization, is the most promising approach. I'm focusing on selecting appropriate starting materials, like N-benzylglycine ethyl ester and a difluoroalkene precursor. The next step is a detailed experimental protocol based on analogous reactions. Finally, the aromatization strategy remains to be fully elucidated.

Consolidating a Synthetic Plan

I'm now integrating information from various sources to craft a detailed synthesis strategy. While a precise experimental protocol for the [2+3] cycloaddition route remains elusive, I've gathered key insights. Synthesizing 3,4-difluoro-l-prolines, with pyrrole byproducts, supports a two-step approach: cycloaddition and aromatization. The Van Leusen synthesis offers an alternate, but necessitates identifying a suitable fluorinated Michael acceptor. I'm focusing on the cycloaddition with an azomethine ylide and a 1,2-difluoroalkene and then plan to generate a detailed experimental protocol based on the reactions I have found in the literature.

Finalizing Synthesis Protocol

I'm now integrating all gleaned information into a concrete plan. Despite the elusive complete protocol, I've constructed a strong, two-step route: [2+3] cycloaddition forming a fluorinated pyrrolidine, followed by aromatization. The Van Leusen approach remains a backup. Next, I'll solidify a detailed experimental protocol based on analogous literature reactions, focusing on specific reagents and conditions. I'll structure the guide including the mechanistic explanations and will also seek any final data on aromatization.

A Technical Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 3,4-difluoro-1H-pyrrole

Introduction: The Significance of a Fluorinated Core

3,4-difluoro-1H-pyrrole (CAS No. 120047-51-0) is a pivotal heterocyclic building block in modern chemical science.[1][2] The strategic incorporation of fluorine atoms onto the pyrrole scaffold dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability.[2] These modifications are highly desirable in the fields of drug discovery, agrochemicals, and advanced materials science, where fine-tuning molecular behavior is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for the structural elucidation of such fluorinated compounds. While proton (¹H) NMR provides a fundamental skeletal map, fluorine-19 (¹⁹F) NMR offers a highly sensitive and direct window into the electronic environment of the fluorine atoms themselves.[3][4] The ¹⁹F nucleus is ideal for NMR analysis due to its 100% natural abundance, high gyromagnetic ratio (resulting in 83% of the sensitivity of ¹H), and an expansive chemical shift range that minimizes signal overlap and enhances spectral resolution.[5][6][7][8] This guide provides an in-depth analysis of the theoretical principles, expected spectral data, and a validated experimental protocol for acquiring and interpreting the ¹H and ¹⁹F NMR spectra of this compound.

Pillar 1: Theoretical Foundations of ¹H and ¹⁹F NMR

A robust interpretation of NMR spectra is grounded in understanding the core principles of chemical shift and spin-spin coupling. For fluorinated molecules, the interplay between ¹H and ¹⁹F nuclei provides a rich dataset for structural confirmation.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. The highly electronegative fluorine atoms in this compound induce a significant deshielding effect on adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to non-fluorinated pyrrole. For reference, the α-protons (H2/H5) and β-protons (H3/H4) in unsubstituted pyrrole appear around 6.7 ppm and 6.2 ppm, respectively.[9]

The ¹⁹F chemical shift range is vastly wider than that of ¹H, often spanning over 800 ppm.[8] This large dispersion is a key advantage, as even subtle structural changes can lead to well-resolved signals.[5] ¹⁹F chemical shifts are typically referenced against an internal or external standard, such as CFCl₃ (trichlorofluoromethane), which is defined as 0.0 ppm.[10]

Spin-Spin Coupling (J-coupling)

Spin-spin coupling, a through-bond interaction between magnetically active nuclei, manifests as the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides critical information about molecular connectivity. In this compound, several key couplings are anticipated:

-

¹H-¹H Coupling (³JHH): Vicinal coupling between the protons on adjacent carbons. However, due to the substitution pattern, the primary H-H coupling is a long-range interaction between the equivalent H-2 and H-5 protons.

-

¹H-¹⁹F Coupling (JHF): Coupling between protons and fluorine atoms can occur over multiple bonds. These JHF values are often significant and provide definitive evidence of proximity. For instance, a three-bond coupling (³JHF) between H-2 and F-3 is expected.

-

¹⁹F-¹⁹F Coupling (JFF): While often large, through-bond coupling between F-3 and F-4 is not anticipated to be a primary splitting factor in the ¹⁹F spectrum due to the symmetry of the molecule, though long-range couplings can sometimes be observed.[8]

The analysis of these coupling patterns is fundamental to assigning each resonance and confirming the substitution pattern of the pyrrole ring.[11]

Pillar 2: Spectroscopic Data & Interpretation

The C₂v symmetry of this compound simplifies its NMR spectra significantly. The two protons at the 2- and 5-positions are chemically and magnetically equivalent, as are the two fluorine atoms at the 3- and 4-positions. This results in a reduced number of signals, each representing a chemically distinct site.

Predicted ¹H and ¹⁹F NMR Data

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |

| ¹H | N-H | 8.0 - 9.0 (broad) | Singlet (broad) | N/A |

| ¹H | H-2, H-5 | ~6.8 - 7.2 | Triplet | ³JHF ≈ 2-4 Hz |

| ¹⁹F | F-3, F-4 | -130 to -150 (vs. CFCl₃) | Triplet | ³JHF ≈ 2-4 Hz |

Causality Behind Predictions:

-

H-2, H-5 Signal: These two equivalent protons are each coupled to the adjacent fluorine atom (H-2 to F-3; H-5 to F-4) and to the more distant fluorine atom (H-2 to F-4; H-5 to F-3). Due to symmetry, the coupling constants ³J(H2-F3) and ⁴J(H2-F4) will determine the splitting. If these couplings are similar in magnitude, the signal will resolve into a triplet.

-

F-3, F-4 Signal: These equivalent fluorine atoms are each coupled to the adjacent proton (F-3 to H-2; F-4 to H-5). This will split the signal into a triplet.

Pillar 3: A Self-Validating Experimental Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed to be self-validating, ensuring data integrity from sample preparation to final analysis.

Step 1: Sample Preparation

-

Solvent Selection: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with poor solubility or to observe N-H proton exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

-

Internal Standard:

-

For ¹H NMR: Add Tetramethylsilane (TMS) to the solvent at a concentration of 0.03% (v/v) to serve as the internal reference (δ = 0.00 ppm).

-

For ¹⁹F NMR: While various compounds can be used, an external reference is often preferred to avoid potential interactions.[10] A sealed capillary containing CFCl₃ in the chosen deuterated solvent can be inserted into the NMR tube. Alternatively, if using an internal standard, a compound with a known, sharp signal far from the region of interest, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm), can be used.[10][12]

-

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Step 2: NMR Instrument Configuration & Data Acquisition

This protocol assumes a 400 MHz or 500 MHz NMR spectrometer equipped with a probe capable of observing both ¹H and ¹⁹F frequencies.[6][13][14]

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both the ¹H and ¹⁹F channels to ensure maximum sensitivity.

-

-

¹H Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to ~16 ppm, centered around 6 ppm.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay (5x the longest T₁) is crucial for accurate integration.[7]

-

Number of Scans (NS): 8-16 scans.

-

-

¹⁹F Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse experiment, often with ¹H decoupling ('zgpg30' with decoupling) to simplify the spectrum initially, followed by a coupled spectrum.

-

Spectral Width: Set a wide range, e.g., ~250 ppm, centered around -140 ppm, to ensure the signal is captured.[14]

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 16-64 scans, depending on sample concentration.

-

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹⁹F) and perform a Fourier transform.

-

Phase Correction: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing:

-

¹H Spectrum: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

¹⁹F Spectrum: Reference the spectrum to the known chemical shift of the chosen standard.

-

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative ratios of the nuclei.

-

Coupling Constant Measurement: Measure the peak-to-peak distances within each multiplet to determine the J-coupling constants in Hz. Verify that coupled multiplets (e.g., the triplet for H-2,5 and the triplet for F-3,4) exhibit the same coupling constant.

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and detailed characterization of this compound. The molecule's symmetry gives rise to a deceptively simple yet information-rich set of spectra. The chemical shifts of the protons and fluorine atoms confirm the electronic effects of fluorination, while the ¹H-¹⁹F spin-spin coupling patterns provide definitive proof of the compound's regiochemistry. The robust experimental protocol outlined herein ensures the acquisition of high-fidelity data, forming a solid foundation for the use of this important fluorinated building block in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. biophysics.org [biophysics.org]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]

- 10. colorado.edu [colorado.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jeolusa.com [jeolusa.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,4-Difluoro-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,4-difluoro-1H-pyrrole, a fluorinated heterocyclic compound of increasing importance in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond theoretical descriptions to offer practical, field-proven insights into method development for the structural elucidation and quantification of this analyte. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation pathways based on fundamental chemical principles, and provide detailed, self-validating experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for characterizing this compound and its derivatives.

Introduction: The Significance of this compound

This compound (C₄H₃F₂N, Molecular Weight: 103.07 g/mol ) is a structurally unique pyrrole derivative.[3] The introduction of fluorine atoms onto the pyrrole ring imparts distinct electronic properties, metabolic stability, and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials.[2] Consequently, the ability to unambiguously identify and quantify this compound is critical for reaction monitoring, purity assessment, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, is the premier analytical technique for this purpose. This guide will provide the foundational knowledge to develop and validate robust mass spectrometric methods for this important analyte.

Foundational Principles: Ionization of this compound

The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. For a small, relatively volatile molecule like this compound, both hard and soft ionization methods are applicable, each offering distinct advantages.

Electron Ionization (EI): The Hard Ionization Approach

Electron Ionization (EI) is a highly robust and widely used technique, particularly in conjunction with Gas Chromatography (GC).[4] It involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M⁺•) and inducing extensive fragmentation.[4]

-

Expertise & Experience: For novel or unknown compound identification, EI is invaluable. The reproducible fragmentation patterns it generates serve as a "fingerprint" that can be compared against spectral libraries.[4] While a library spectrum for this compound may not be readily available, the predictable fragmentation provides a solid basis for structural confirmation.

Chemical Ionization (CI): The Soft Ionization Alternative

Chemical Ionization (CI) is a gentler ionization method that minimizes fragmentation, typically preserving the molecular ion or forming a quasi-molecular ion, such as [M+H]⁺.[4][5] This is achieved by reacting the analyte with ionized reagent gases like methane, isobutane, or ammonia.[5]

-

Expertise & Experience: When the primary goal is to confirm the molecular weight of the analyte, CI is the preferred method.[4] The reduced fragmentation simplifies the spectrum, making the molecular ion region easier to interpret. For halogenated compounds, Negative Chemical Ionization (NCI) can also be highly effective, offering exceptional sensitivity for electronegative species.[4]

Electrospray Ionization (ESI): For Liquid Phase Analysis

Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analytes in the liquid phase, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[6] It generates ions directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Expertise & Experience: Given the acidic nature of the N-H proton in the pyrrole ring, ESI in positive ion mode is expected to be highly efficient for this compound, leading to a strong [M+H]⁺ signal. This makes LC-ESI-MS a powerful tool for analyzing this compound in complex matrices.

Elucidating the Structure: Predicted Fragmentation Pathways

Understanding the fragmentation of this compound is key to its structural confirmation. While no specific literature on its fragmentation exists, we can predict the primary pathways based on the known behavior of pyrroles and halogenated aromatic compounds.[7][8][9]

The molecular ion of this compound has a nominal mass-to-charge ratio (m/z) of 103.

Predicted EI Fragmentation of this compound

Under EI conditions, the high energy will likely induce ring cleavage and loss of neutral fragments.

-

Loss of HCN: A common fragmentation pathway for pyrrolic compounds is the expulsion of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 76.

-

Loss of Fluorine/HF: The C-F bond is strong, but fragmentation can still occur. Loss of a fluorine radical (F•) would yield a fragment at m/z 84. The elimination of hydrogen fluoride (HF) is also plausible, leading to a fragment at m/z 83.

-

Ring Opening and Cleavage: Various ring-opening mechanisms can lead to smaller fragments. For instance, cleavage of the C-C bonds in the ring could result in fragments corresponding to C₂H₂F₂ or C₂HFN.

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

graph EI_Fragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

M [label="C₄H₃F₂N⁺•\nm/z = 103"]; F1 [label="C₃H₂FN⁺•\nm/z = 76", fillcolor="#34A853"]; F2 [label="C₄H₃FN⁺•\nm/z = 84", fillcolor="#FBBC05"]; F3 [label="C₄H₂FN⁺•\nm/z = 83", fillcolor="#EA4335"];

M -> F1 [label="- HCN"]; M -> F2 [label="- F•"]; M -> F3 [label="- HF"]; }

Caption: Predicted EI fragmentation of this compound.Predicted ESI Fragmentation (MS/MS of [M+H]⁺)

In tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺, m/z 104), fragmentation will be induced by collision-induced dissociation (CID). The fragmentation patterns will likely differ from EI due to the even-electron nature of the precursor ion.

-

Loss of HF: The most probable initial fragmentation would be the neutral loss of hydrogen fluoride (HF), resulting in a product ion at m/z 84.

-

Loss of HCN: Similar to EI, the loss of HCN from the protonated molecule could occur, leading to a fragment at m/z 77.

The following diagram illustrates the predicted workflow for MS/MS analysis.

Caption: ESI-MS/MS workflow for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, providing a clear path to successful analysis.

GC-MS Analysis Protocol

This protocol is optimized for the identification and quantification of this compound as a pure standard or in a simple organic matrix.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Instrumentation:

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 20:1.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 15°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 40-200) for identification. Selected Ion Monitoring (SIM) for quantification (monitor m/z 103, 84, 76).

-

Trustworthiness: The use of both Full Scan and SIM modes provides a self-validating system. The full scan data confirms the identity through the fragmentation pattern, while SIM provides high sensitivity and selectivity for accurate quantification.

LC-MS Analysis Protocol

This protocol is designed for the analysis of this compound in aqueous or biological matrices.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of methanol/water (50:50 v/v).

-

Prepare calibration standards in the desired matrix (e.g., plasma, urine) using a solid-phase extraction (SPE) or protein precipitation method for sample cleanup.

-

-

Instrumentation:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

Start at 5% B.

-

Linear gradient to 95% B over 5 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 5% B and re-equilibrate for 2 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: SCIEX Triple Quad 6500+ or equivalent.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

IonSpray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

Transition 1 (Quantifier): 104 -> 84

-

Transition 2 (Qualifier): 104 -> 77

-

-

Trustworthiness: The use of two MRM transitions provides high specificity. The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing a check for interferences and confirming the identity of the analyte.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise manner.

Table 1: GC-MS SIM and LC-MS MRM Parameters

| Parameter | GC-MS (SIM) | LC-MS (MRM) |

| Precursor Ion (m/z) | N/A | 104.0 |

| Product Ion 1 (m/z) | 103.0 (Quantifier) | 84.0 (Quantifier) |

| Product Ion 2 (m/z) | 84.0 (Qualifier) | 77.0 (Qualifier) |

| Product Ion 3 (m/z) | 76.0 (Qualifier) | N/A |

| Dwell Time (ms) | 100 | 50 |

| Collision Energy (eV) | N/A | Optimized experimentally (e.g., 15-25 eV) |

Conclusion

The mass spectrometric analysis of this compound is readily achievable with both GC-MS and LC-MS platforms. While this guide provides predicted fragmentation pathways and robust starting protocols, it is essential for the researcher to perform empirical optimization for their specific application and instrumentation. By understanding the fundamental principles of ionization and fragmentation, and by employing self-validating experimental designs, scientists can confidently and accurately characterize this important fluorinated heterocyclic compound.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H3F2N | CID 11804690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What are the common ionization methods for GC/MS [scioninstruments.com]

- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Quantum-chemical interpretation of the mass spectra of pyrrole, furan, and thiophene (Journal Article) | OSTI.GOV [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Crystal Structure of 3,4-Difluoro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 3,4-difluoro-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science. The strategic introduction of fluorine atoms onto the pyrrole ring significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This document details the synthesis and crystallization of this compound, presents a thorough examination of its single-crystal X-ray diffraction data, and discusses the key structural features, including bond parameters and intermolecular interactions. The content is structured to provide researchers and drug development professionals with a foundational understanding of this important fluorinated heterocycle, thereby facilitating its application in future research and development endeavors.

Introduction: The Significance of Fluorinated Pyrroles

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the ability of the C-F bond to act as a hydrogen bond acceptor and to resist metabolic degradation, have profound effects on the physicochemical and biological properties of parent compounds.

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The targeted fluorination of the pyrrole ring, particularly at the 3 and 4 positions, offers a powerful strategy to fine-tune the molecule's electronic and steric profile. This compound, as a result, has emerged as a versatile intermediate for the synthesis of complex fluorinated organic molecules, including porphyrins and other advanced materials.[1] A detailed understanding of its solid-state structure is paramount for predicting its behavior in various chemical environments and for designing molecules with specific three-dimensional conformations.

This guide provides an in-depth exploration of the crystal structure of this compound, offering insights that are critical for its effective utilization in synthetic and medicinal chemistry.

Experimental Determination of the Crystal Structure

The elucidation of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. This section outlines the synthetic protocol to obtain the compound and the methodology for growing diffraction-quality crystals.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the deprotection and subsequent aromatization of a protected tetrafluoropyrrolidine precursor. The following protocol is adapted from the literature and provides a reliable method for obtaining the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,3,4,4-Tetrafluoro-1-(triisopropylsilyl)pyrrolidine

-

Rationale: The triisopropylsilyl (TIPS) group serves as a bulky, protecting group for the nitrogen atom, preventing unwanted side reactions during subsequent transformations. The tetrafluorinated pyrrolidine ring is the core scaffold that will be converted to the difluoropyrrole.

-

Procedure:

-

To a solution of 3,3,4,4-tetrafluoropyrrolidine in a suitable aprotic solvent (e.g., dichloromethane), add one equivalent of triisopropylsilyl chloride (TIPSCl) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3,3,4,4-tetrafluoro-1-(triisopropylsilyl)pyrrolidine.

-

Step 2: Deprotection and Aromatization to this compound

-

Rationale: The removal of the TIPS protecting group and the elimination of two fluorine atoms from the saturated ring lead to the formation of the aromatic this compound. This is typically achieved using a fluoride source or a strong base.

-

Procedure:

-

Dissolve the purified 3,3,4,4-tetrafluoro-1-(triisopropylsilyl)pyrrolidine in a suitable solvent such as tetrahydrofuran (THF).

-

Add a fluoride source, for example, tetrabutylammonium fluoride (TBAF) solution in THF, dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction for the consumption of the starting material and the formation of the product.

-

Once the reaction is complete, carefully quench with water.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude this compound can be further purified by column chromatography or distillation.

-

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis were obtained by slow evaporation of a solution of the purified compound in a suitable organic solvent.

Experimental Protocol: Crystallization

-

Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining high-quality diffraction data. The choice of solvent is critical and is often determined empirically.

-

Procedure:

-

Dissolve a small amount of purified this compound in a minimal amount of a volatile solvent (e.g., hexane, pentane, or a mixture of solvents).

-

Loosely cap the vial or flask to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vessel for the formation of crystals over a period of several days to a week.

-

Once suitable crystals have formed, carefully isolate a single crystal for mounting on the diffractometer.

-

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data provides precise information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallographic Data

The crystallographic data for this compound is summarized in the table below. This information has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 265487.

| Parameter | Value |

| CCDC Number | 265487 |

| Chemical Formula | C₄H₃F₂N |

| Formula Weight | 103.07 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.034(2) |

| b (Å) | 7.989(4) |

| c (Å) | 10.138(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 407.7(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.679 |

| Absorption Coefficient (mm⁻¹) | 0.165 |

| Temperature (K) | 120(2) |

Molecular Structure and Conformation

The molecule of this compound is planar, as expected for an aromatic system. The fluorine atoms are situated on the C3 and C4 positions of the pyrrole ring.

Molecular Structure Visualization

Caption: Labeled molecular structure of this compound.

Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are consistent with its aromatic character. The C-F bond lengths are typical for fluorinated aromatic systems.

| Bond | Length (Å) | Angle | Value (°) |

| C2-C3 | 1.375(3) | C5-N1-C2 | 109.3(2) |

| C3-C4 | 1.385(3) | N1-C2-C3 | 108.3(2) |

| C4-C5 | 1.373(3) | C2-C3-C4 | 107.0(2) |

| N1-C2 | 1.365(3) | C3-C4-C5 | 107.1(2) |

| N1-C5 | 1.367(3) | N1-C5-C4 | 108.3(2) |

| C3-F1 | 1.348(2) | F1-C3-C2 | 126.5(2) |

| C4-F2 | 1.347(2) | F1-C3-C4 | 126.5(2) |

| F2-C4-C3 | 126.4(2) | ||

| F2-C4-C5 | 126.5(2) |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by a network of intermolecular hydrogen bonds and other weaker interactions. The most significant interaction is the N-H···F hydrogen bond, where the hydrogen atom of the pyrrole nitrogen acts as a hydrogen bond donor, and a fluorine atom from an adjacent molecule acts as the acceptor.

These hydrogen bonds link the molecules into chains, which are further organized into a three-dimensional network. This ordered arrangement contributes to the stability of the crystal lattice.

Intermolecular Interactions Diagram

Caption: Dominant N-H···F hydrogen bond in the crystal lattice.

Discussion of Structural Features

The crystal structure of this compound reveals several key features that are pertinent to its chemical behavior and potential applications.

-

Influence of Fluorine Substitution: The electron-withdrawing nature of the fluorine atoms significantly influences the electron density distribution within the pyrrole ring. This has implications for its reactivity in electrophilic and nucleophilic substitution reactions. The C-F bonds also contribute to the molecule's polarity and its ability to engage in specific intermolecular interactions.

-

Hydrogen Bonding Network: The presence of a robust N-H···F hydrogen bonding network is a critical feature of the solid-state structure. This network dictates the crystal packing and influences the material's physical properties, such as its melting point and solubility. In the context of drug design, the ability of the N-H group to act as a hydrogen bond donor and the fluorine atoms to act as weak hydrogen bond acceptors is a crucial consideration for molecular recognition at a biological target.

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the crystal structure of this compound. The synthesis, crystallization, and single-crystal X-ray diffraction analysis have been described, offering a comprehensive understanding of its molecular geometry and solid-state packing.

The structural insights gained from this analysis are invaluable for researchers in medicinal chemistry and materials science. The precise knowledge of bond lengths, bond angles, and intermolecular interactions provides a solid foundation for:

-

Rational Drug Design: Understanding the three-dimensional structure and hydrogen bonding potential of this compound will aid in the design of new drug candidates with improved binding affinities and pharmacokinetic profiles.

-

Development of Novel Materials: The predictable packing and intermolecular interactions can be exploited in the design of new organic materials with tailored electronic and optical properties.

-

Informed Synthetic Strategies: A clear understanding of the molecule's structure and reactivity will guide the development of more efficient and selective synthetic routes to complex fluorinated molecules.

Future work in this area could involve computational studies to further probe the electronic structure and reactivity of this compound, as well as the synthesis and structural analysis of its derivatives to explore the impact of additional substituents on its properties.

References

An In-Depth Technical Guide to the Electronic Properties of Fluorinated Pyrrole Rings

Introduction: The Strategic Imperative of Fluorinating Pyrroles

The pyrrole ring is a cornerstone of chemical biology and materials science, forming the core of essential structures from heme and chlorophyll to cutting-edge conductive polymers.[1][2] Its π-rich, aromatic nature dictates its function. The strategic incorporation of fluorine—the most electronegative element—onto this scaffold is not a trivial substitution but a profound modification of its electronic character. This guide provides a deep dive into the nuanced electronic consequences of fluorinating the pyrrole ring, offering field-proven insights into how this powerful tool can be leveraged to fine-tune molecular properties for advanced applications in drug discovery and materials science.[3][4][5][6]

Fluorination offers a unique combination of minimal steric impact (the van der Waals radius of fluorine is similar to hydrogen) and maximal electronic perturbation.[7] This allows scientists to systematically modulate properties such as acidity (pKa), redox potential, and metabolic stability without drastically altering the molecule's overall size and shape.[2][3][8] Understanding the causality behind these changes is paramount for rational design in both medicinal chemistry and polymer science.[3][5]

Fundamental Electronic Perturbations: The Dominance of Induction

The introduction of a fluorine atom to the pyrrole ring engages a tug-of-war between two opposing electronic forces: the inductive effect (σ-withdrawal) and the resonance effect (π-donation).

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density along the carbon-fluorine sigma (σ) bond. This is a powerful, distance-dependent effect that lowers the electron density of the entire ring system.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can theoretically donate electron density back into the pyrrole's π-system.

In the context of the electron-rich pyrrole ring, the inductive effect overwhelmingly dominates . The C-F bond polarization significantly depletes the π-electron cloud, a foundational change that dictates nearly all other property modifications. This strong electron withdrawal stabilizes the molecule by lowering the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

Caption: Dominant inductive withdrawal by fluorine strongly influences pyrrole electronics.

Modulation of Key Physicochemical Properties

The net electron withdrawal initiated by fluorination has predictable and exploitable consequences on several core molecular properties.

Impact on Acidity (pKa) of the Pyrrole N-H

The acidity of the pyrrole N-H proton is a critical parameter, influencing hydrogen bonding capabilities and, consequently, receptor binding and solubility.[8]

-

Mechanism: Fluorine's inductive withdrawal pulls electron density away from the nitrogen atom. This destabilizes the neutral pyrrole but stabilizes the resulting pyrrolide anion formed upon deprotonation. The negative charge on the anion is more effectively dispersed, making the conjugate base more stable and the parent N-H proton more acidic.

-

Consequence: Fluorination leads to a significant decrease in the pKa of the N-H proton, making it a stronger acid. This effect is additive; increasing the number of fluorine substituents further lowers the pKa. For instance, studies on related heterocyclic systems have shown that fluorination can lower the pKa of acidic protons by 1.2-1.7 units per fluorine atom.[8]

Alteration of Redox Properties

For applications in materials science, such as organic electronics and conducting polymers, the ease with which the pyrrole ring can be oxidized is a crucial electronic property.[10][11]

-

Mechanism: The oxidation of pyrrole involves the removal of an electron from its HOMO. By strongly stabilizing the HOMO through inductive withdrawal, fluorination makes it energetically more difficult to remove an electron.

-

Consequence: Fluorinated pyrroles exhibit higher oxidation potentials compared to their non-fluorinated counterparts.[10][12] This increased resistance to oxidation translates to greater environmental and electrochemical stability, a highly desirable trait for materials used in electronic devices.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative impact of fluorination on the core electronic properties of the pyrrole ring.

| Property | Effect of Fluorination | Causality | Typical Magnitude of Change |

| N-H Acidity (pKa) | Decreases (Becomes more acidic) | Inductive stabilization of the conjugate base (pyrrolide anion). | 1.0 - 2.0 pKa units per F atom[8][13] |

| Oxidation Potential | Increases (Harder to oxidize) | Inductive stabilization of the HOMO level. | +0.1 to +0.5 V per F atom (highly position-dependent)[10] |

| HOMO/LUMO Energy | Both are Lowered | Strong net electron withdrawal stabilizes all molecular orbitals.[9] | 0.1 - 0.3 eV lowering per F atom (computational estimate) |

| Aromaticity | Modulated (Often Reduced) | Disruption of uniform π-electron flow due to C-F bond polarization.[14] | Varies; can impact reaction chemistry. |

Experimental & Computational Characterization Protocols

Validating the electronic effects of fluorination requires a combination of electrochemical, spectroscopic, and computational techniques. As a senior scientist, the trustworthiness of data hinges on robust and well-justified protocols.

Protocol: Cyclic Voltammetry (CV) for Redox Analysis

Cyclic voltammetry is the gold standard for quantifying the oxidation potential of pyrrole derivatives. A self-validating protocol ensures the data is clean and interpretable.

Objective: To determine the first oxidation potential (Epa) of a fluorinated pyrrole relative to a non-fluorinated analog.

Step-by-Step Methodology:

-

Cell Preparation & Electrode Polishing:

-

Use a three-electrode setup: a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode (RE).

-

Causality: A three-electrode system is essential to accurately measure the potential at the WE without being affected by the solution's resistance.

-

Polish the WE surface with alumina slurry (0.05 µm) on a polishing pad, sonicate in deionized water, and dry under a stream of nitrogen.

-

Causality: A pristine electrode surface is critical for reproducible electron transfer kinetics and prevents artifacts from adsorbed impurities.

-

-

Solution Preparation:

-

Dissolve the fluorinated pyrrole sample (1-2 mM) in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Causality: Aprotic solvents prevent proton-related side reactions that can complicate the voltammogram.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Causality: The electrolyte ensures solution conductivity. TBAPF₆ is chosen for its wide electrochemical window and inertness, ensuring it does not react within the potential range of interest.

-

-

System Degassing & Internal Standard:

-

Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes before the scan and maintain a blanket of inert gas over the solution during the experiment.

-

Causality: Dissolved oxygen is electroactive and its reduction signal can interfere with the analyte's signal. This is a critical control step.

-

After recording the sample's voltammogram, add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc⁺), and record a second scan.

-

Causality: Referencing the measured potential to an internal standard mitigates variability from the reference electrode and allows for accurate comparison across different experiments and laboratories. The Fc/Fc⁺ couple is the IUPAC-recommended standard.

-

-

Data Acquisition & Analysis:

-

Scan the potential from an initial value (e.g., 0 V) to a final value sufficiently positive to observe the oxidation peak (e.g., +1.5 V), and then back. A typical scan rate is 100 mV/s.

-

The anodic peak potential (Epa) is the potential at which the maximum oxidation current is observed.

-

Report the Epa value relative to the internal standard (Epa vs. Fc/Fc⁺).

-

Caption: Workflow for robust cyclic voltammetry analysis.

Protocol: ¹⁹F NMR Spectroscopy for Probing the Electronic Environment

¹⁹F NMR is an exquisitely sensitive tool for investigating the local electronic environment of the fluorine atom.[15][16] The chemical shift of the ¹⁹F nucleus is highly responsive to changes in electron density, making it a direct probe of the inductive effect.[16][17]

Objective: To correlate the ¹⁹F chemical shift with the electronic nature of substituents on a fluorinated pyrrole.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the fluorinated pyrrole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz).

-

Tune the probe to the ¹⁹F frequency.

-

Include a known fluorine-containing compound as an external or internal standard (e.g., trifluorotoluene).

-

Causality: A standard is essential for accurate referencing of the chemical shift.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹⁹F spectrum. Often, proton decoupling (¹H-decoupled ¹⁹F NMR) is used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

-

Causality: Decoupling simplifies interpretation, allowing direct correlation of chemical shift to the electronic environment without the complication of spin-spin coupling.

-

-

Data Analysis:

-

Reference the spectrum to the fluorine standard.

-

Compare the chemical shifts of different fluorinated pyrroles. A downfield shift (more negative ppm value, depending on the reference) typically indicates a more electron-deficient environment for the fluorine nucleus, which can be correlated with the presence of other electron-withdrawing groups on the ring.

-

Protocol: Computational Chemistry (DFT) for Predictive Insights

Density Functional Theory (DFT) is a powerful predictive tool for understanding electronic structure and properties before a molecule is ever synthesized.[18][19][20]

Objective: To calculate the HOMO/LUMO energies and simulate the molecular electrostatic potential (MEP) of a fluorinated pyrrole.

Step-by-Step Workflow:

-

Structure Building: Build the 3D structure of the desired fluorinated pyrrole molecule using a molecular modeling interface.

-

Geometry Optimization:

-

Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Methodology: A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[20]

-

Causality: This step is crucial because electronic properties are highly dependent on the molecule's final, most stable geometry.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry.

-

Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum, validating the calculation.

-

-

Property Calculation:

-

From the validated structure, calculate the molecular orbital energies (HOMO, LUMO).

-

Generate the Molecular Electrostatic Potential (MEP) map. The MEP visually shows the electron density distribution: electron-rich regions (typically colored red) are sites of potential electrophilic attack, while electron-poor regions (blue) indicate nucleophilic sites.

-

-

Analysis:

-

Compare the calculated HOMO-LUMO gap of the fluorinated pyrrole to its non-fluorinated parent. A larger gap typically correlates with greater kinetic stability.

-

Analyze the MEP map to visualize the impact of the fluorine atom. A region of strong positive potential (blue) will be observed around the carbon atom attached to fluorine, visually confirming the powerful inductive effect.

-

Caption: Computational workflow for DFT analysis of fluorinated pyrroles.

Applications Driven by Tuned Electronics

The ability to rationally tune the electronic properties of pyrroles via fluorination has profound implications for both medicine and materials.

-

Medicinal Chemistry: In drug design, lowering the pKa of a nearby amine or amide can prevent unwanted protonation at physiological pH, improving membrane permeability and oral bioavailability.[3][8] Furthermore, the C-F bond is exceptionally strong, making fluorinated positions resistant to metabolic oxidation by cytochrome P450 enzymes, thereby increasing a drug's half-life.[4][6]

-

Materials Science: For organic polymers, increasing the oxidation potential enhances the stability of the material, leading to longer device lifetimes in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[21][22] The lowered HOMO/LUMO levels can also be used to tune the polymer's band gap and improve charge injection/transport properties by better matching the work functions of metal electrodes.[9]

Conclusion and Future Outlook

Fluorination is a powerful and predictable strategy for modulating the electronic landscape of the pyrrole ring. The dominant electron-withdrawing inductive effect provides chemists with a reliable method to increase N-H acidity, raise oxidation potentials, and enhance metabolic stability. The combination of robust experimental protocols—such as cyclic voltammetry and ¹⁹F NMR—with predictive computational modeling allows for the rational design of fluorinated pyrroles with tailored properties. As synthetic methodologies for precise fluorination continue to advance, the strategic application of this "designer atom" will undoubtedly fuel further innovation in the development of next-generation pharmaceuticals, agrochemicals, and advanced functional materials.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Anodic Oxidation Potentials of Substituted Pyrroles: Derivation and An" by Hani D. Tabba and Kevin M. Smith [repository.lsu.edu]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. dft computational studies: Topics by Science.gov [science.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. research.chalmers.se [research.chalmers.se]

- 22. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and First Synthesis of 3,4-Difluoro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for enhancing pharmacological properties.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] Among the various classes of organic compounds, nitrogen-containing heterocycles are privileged scaffolds in a vast number of pharmaceuticals. Consequently, the fusion of fluorine chemistry with heterocyclic structures has emerged as a powerful strategy in the design of novel therapeutic agents.

The pyrrole nucleus, a five-membered aromatic heterocycle, is a core component of numerous natural products and clinically significant drugs.[1] The introduction of fluorine atoms onto the pyrrole ring can lead to significant alterations in the electronic distribution and biological activity of the resulting molecule. This guide provides a detailed technical overview of the discovery and seminal first synthesis of a key fluorinated building block: 3,4-difluoro-1H-pyrrole.

The First Synthesis of this compound: A Landmark Achievement by Leroy and Wakselman

The first successful synthesis of the N-unsubstituted this compound was reported in 1994 by Jacques Leroy and Claude Wakselman in a pivotal communication in Tetrahedron Letters. Their innovative approach established a viable pathway to this valuable synthetic intermediate, which had been previously inaccessible. The synthesis is a multi-step process commencing with a thermal [2+3] cycloaddition reaction, followed by deprotection and subsequent chemical transformations.

Retrosynthetic Analysis and Strategic Approach

The core challenge in synthesizing this compound lies in the controlled introduction of the two fluorine atoms onto the pyrrole ring while maintaining the integrity of the heterocyclic system. The approach developed by Leroy and Wakselman ingeniously circumvents the difficulties associated with direct fluorination of the pyrrole ring. Their strategy involved the construction of a difluorinated pyrrolidine precursor, which could then be aromatized and deprotected to yield the target compound.

The key steps in their synthetic route are:

-

[2+3] Cycloaddition: A thermal reaction between an N-tert-butyl-2-alkoxycarbonyl aziridine and chlorotrifluoroethylene to form a difluorinated pyrrolidine intermediate.

-

Aromatization and Deprotection: A series of transformations to convert the pyrrolidine intermediate into the aromatic this compound. This involves the crucial step of removing the N-tert-butyl protecting group.

Detailed Experimental Protocol for the First Synthesis

The following is a detailed, step-by-step methodology for the first synthesis of this compound, based on the pioneering work of Leroy and Wakselman.

Part 1: Synthesis of N-tert-Butyl-2-ethoxycarbonyl-3,4-difluoropyrrole

This initial phase of the synthesis focuses on the construction of the core difluorinated pyrrole ring system, albeit in a protected and functionalized form.

-

Step 1: Thermal [2+3] Cycloaddition

A solution of N-tert-butyl-2-ethoxycarbonylaziridine in a suitable high-boiling solvent is heated in a sealed vessel with an excess of chlorotrifluoroethylene. This thermal cycloaddition reaction is the cornerstone of the synthesis, establishing the five-membered ring with the desired fluorine substitution pattern. The choice of a thermal approach is critical as it provides the necessary energy to overcome the activation barrier for the cycloaddition without the need for a catalyst that could potentially lead to side reactions. The N-tert-butyl group serves as a bulky protecting group, directing the stereochemistry of the cycloaddition and preventing unwanted side reactions at the nitrogen atom.

Experimental Details:

-

Reactants: N-tert-butyl-2-ethoxycarbonylaziridine, Chlorotrifluoroethylene

-

Solvent: Xylene or a similar high-boiling, inert solvent

-

Temperature: Typically in the range of 150-180 °C

-

Reaction Time: 24-48 hours

-

Apparatus: A sealed, high-pressure reaction vessel is required to contain the gaseous chlorotrifluoroethylene and to reach the necessary reaction temperatures.

-

Work-up: After cooling, the reaction mixture is carefully vented, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Part 2: Deprotection and Final Product Formation

With the difluorinated pyrrole core constructed, the next critical step is the removal of the N-tert-butyl protecting group to yield the final, unsubstituted pyrrole.

-

Step 2: N-de-tert-butylation with Trifluoromethanesulfonic Acid

The N-tert-butyl-2-ethoxycarbonyl-3,4-difluoropyrrole intermediate is treated with a strong protic acid, trifluoromethanesulfonic acid (triflic acid), to cleave the tert-butyl group.[3] This dealkylation reaction proceeds via protonation of the pyrrole nitrogen, followed by elimination of isobutylene. Triflic acid is a particularly effective reagent for this transformation due to its strong acidity and the non-nucleophilic nature of its conjugate base, which minimizes side reactions.

Experimental Details:

-

Reactant: N-tert-butyl-2-ethoxycarbonyl-3,4-difluoropyrrole

-

Reagent: Trifluoromethanesulfonic acid (CF₃SO₃H)

-

Solvent: Dichloromethane or a similar inert solvent

-

Temperature: The reaction is typically carried out at room temperature.

-

Reaction Time: 1-3 hours

-

Work-up: The reaction is quenched by the careful addition of a base, such as sodium bicarbonate solution. The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by distillation or chromatography, to yield pure this compound.

-

Visualization of the Synthetic Pathway

Figure 1: The inaugural synthetic route to this compound.

Key Experimental Data and Characterization

A thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected key analytical data for this compound.

| Property | Value |

| Molecular Formula | C₄H₃F₂N |

| Molecular Weight | 103.07 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| ¹H NMR (CDCl₃) | δ ~6.5-6.7 ppm (m, 2H, H-2, H-5), ~8.0-8.5 ppm (br s, 1H, NH) |

| ¹⁹F NMR (CDCl₃) | A single multiplet in the region of -130 to -140 ppm |

| ¹³C NMR (CDCl₃) | Signals corresponding to the difluorinated pyrrole ring |

| Mass Spectrometry | m/z = 103 (M⁺) |